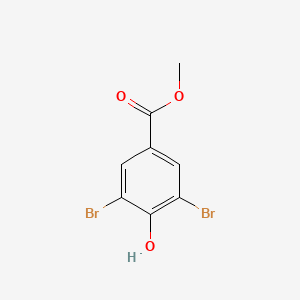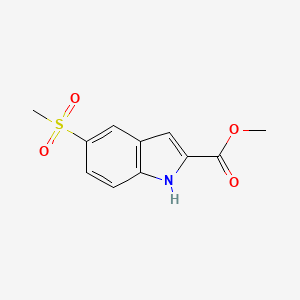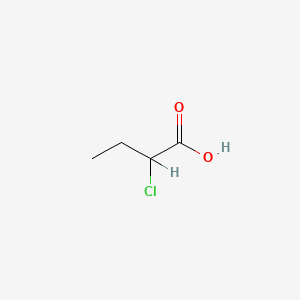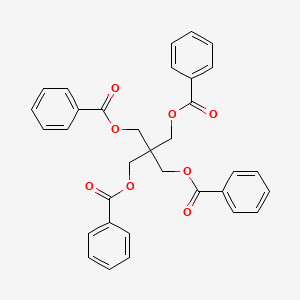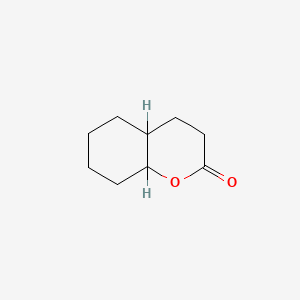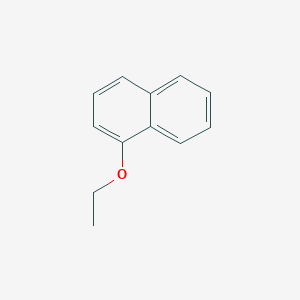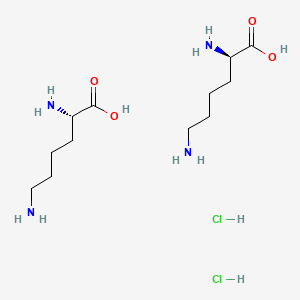
DL-Lysine monohydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DL-Lysine monohydrochloride is a racemic mixture of the D- and L- enantiomers of lysine, an essential amino acid. It is commonly used in various scientific and industrial applications due to its unique properties. The compound is known chemically as 2,6-diaminohexanoic acid hydrochloride and has the molecular formula C6H15ClN2O2 .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: DL-Lysine monohydrochloride can be synthesized through the racemization of L-lysine. This process involves treating L-lysine with a base such as sodium hydroxide at elevated temperatures, often in the presence of a catalyst like salicylaldehyde . The reaction conditions typically include a temperature of around 100°C and a reaction time of several hours.
Industrial Production Methods: In industrial settings, this compound is produced through microbial fermentation followed by chemical racemization. The fermentation process uses bacteria such as Corynebacterium glutamicum to produce L-lysine, which is then racemized to form DL-lysine. The final product is obtained by reacting the racemic mixture with hydrochloric acid to form this compound .
Analyse Des Réactions Chimiques
Types of Reactions: DL-Lysine monohydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form lysine derivatives.
Reduction: Reduction reactions can convert it into different amino alcohols.
Substitution: It can participate in substitution reactions to form various lysine-based compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are often used.
Substitution: Reagents like acyl chlorides and anhydrides are used under mild conditions.
Major Products:
Oxidation: Produces lysine derivatives such as hydroxylysine.
Reduction: Yields amino alcohols.
Substitution: Forms lysine-based polymers and other derivatives.
Applications De Recherche Scientifique
DL-Lysine monohydrochloride has a wide range of applications in scientific research:
Mécanisme D'action
DL-Lysine monohydrochloride exerts its effects primarily through its role as an amino acid. In biological systems, it is involved in protein synthesis and various metabolic pathways. It can inhibit the replication of arginine-rich viruses such as herpes simplex virus by competing with arginine, thereby reducing viral replication . Additionally, it participates in the formation of collagen and other structural proteins .
Comparaison Avec Des Composés Similaires
L-Lysine: The biologically active enantiomer of lysine, essential for protein synthesis.
D-Lysine: The non-biologically active enantiomer, used in research and industrial applications.
Lysine Hydrochloride: A commonly used form of lysine in supplements and animal feed.
Uniqueness: DL-Lysine monohydrochloride is unique due to its racemic nature, providing both D- and L- enantiomers. This makes it versatile for various applications, including the synthesis of polylysine polymers and its use in scientific research .
Propriétés
Numéro CAS |
22834-80-6 |
|---|---|
Formule moléculaire |
C6H15ClN2O2 |
Poids moléculaire |
182.65 g/mol |
Nom IUPAC |
2,6-diaminohexanoic acid;hydron;chloride |
InChI |
InChI=1S/C6H14N2O2.ClH/c7-4-2-1-3-5(8)6(9)10;/h5H,1-4,7-8H2,(H,9,10);1H |
Clé InChI |
BVHLGVCQOALMSV-UHFFFAOYSA-N |
SMILES |
C(CCN)CC(C(=O)O)N.Cl |
SMILES isomérique |
C(CCN)C[C@@H](C(=O)O)N.Cl |
SMILES canonique |
[H+].C(CCN)CC(C(=O)O)N.[Cl-] |
Description physique |
Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] |
Numéros CAS associés |
70-53-1 617-68-5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


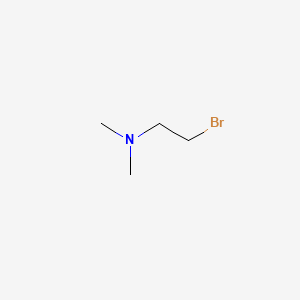
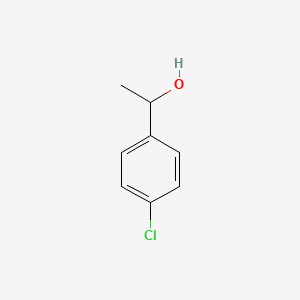
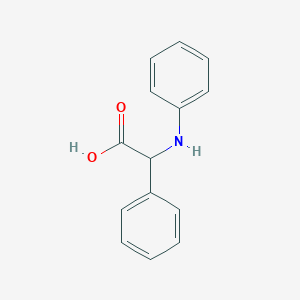
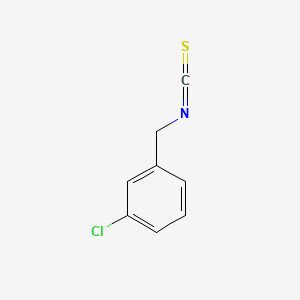
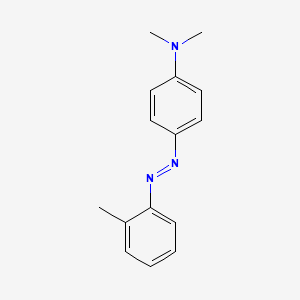
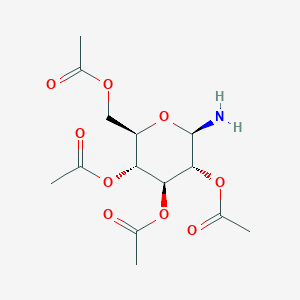
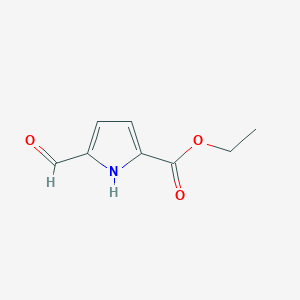
![2-[3-(2H-Benzotriazol-2-yl)-4-hydroxyphenyl]ethyl methacrylate](/img/structure/B1581641.png)
